Ethyl 2-(thiophene-2-carboxamido)acetate
Overview
Description
Ethyl 2-(thiophene-2-carboxamido)acetate is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol. It is known for its potential therapeutic and industrial applications. The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, making it a heterocyclic compound .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been known to interact with a variety of biological targets due to their versatile nature .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(thiophene-2-carboxamido)acetate can be synthesized through various methods. One common synthetic route involves the reaction of methyl anthranilate, triethylamine, and 2-thiophenoyl chloride in benzene. The molecular conformation is stabilized by an intramolecular N-H⋯O hydrogen bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis of thiophene derivatives generally involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods are scalable and can be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiophene-2-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 2-(thiophene-2-carboxamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of organic semiconductors and materials science.
Comparison with Similar Compounds
Ethyl 2-(thiophene-2-carboxamido)acetate can be compared with other thiophene derivatives:
Methyl 2-thienylacetate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Methyl-2-thiophenecarbaldehyde: Contains an aldehyde group instead of an amido group.
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
These compounds share the thiophene ring but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQPNHJALVNVJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364969 | |
Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39978-25-1 | |
Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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